molecular formula C11H15BrN2O2 B8177225 N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide

N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide

Cat. No.: B8177225
M. Wt: 287.15 g/mol
InChI Key: SAGRVPARWOOQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide is an organic compound with the molecular formula C11H15BrN2O2 It is characterized by the presence of a brominated pyridine ring, a methoxyethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide typically involves the reaction of 6-bromo-3-pyridylmethylamine with 2-methoxyethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 6-bromo-3-pyridylmethylamine, 2-methoxyethylamine, acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in a solvent such as dichloromethane or ethanol, at a temperature range of 0-25°C.

    Procedure: The 6-bromo-3-pyridylmethylamine is first reacted with acetic anhydride to form an intermediate, which is then treated with 2-methoxyethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, modulating their activity. The methoxyethyl group enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems. The acetamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide can be compared with similar compounds such as:

    N-[(6-Chloro-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-[(6-Fluoro-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide: Similar structure but with a fluorine atom instead of bromine.

    N-[(6-Iodo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interaction with biological targets differently compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

N-[(6-bromopyridin-3-yl)methyl]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-9(15)14(5-6-16-2)8-10-3-4-11(12)13-7-10/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGRVPARWOOQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCOC)CC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.